REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[P:7]([O-:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].[CH2:15]=O>>[O:4]1[CH2:5][CH2:6][N:1]([CH2:15][P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
water was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the resulting oil distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CP(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |